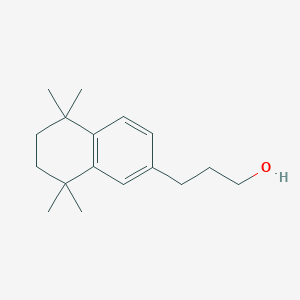

3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol

Description

3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is a synthetic compound featuring a tetrahydronaphthalene core substituted with four methyl groups at positions 5,5,8,6. The propan-1-ol chain at position 2 introduces a hydroxyl group, conferring distinct physicochemical and biological properties.

Properties

IUPAC Name |

3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-16(2)9-10-17(3,4)15-12-13(6-5-11-18)7-8-14(15)16/h7-8,12,18H,5-6,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFAPSAGLLWPJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CCCO)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol typically involves the following steps:

Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the Diels-Alder reaction or cyclization reactions.

Methylation: The naphthalene core is then subjected to methylation reactions to introduce the methyl groups at the appropriate positions.

Attachment of the Propyl Alcohol Group:

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. The process is optimized to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can be used to convert the compound to its corresponding saturated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common reagents include chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propanal or 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid.

Reduction: Saturated derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis processes.

Biology: Research in biology has explored the potential of this compound as a bioactive molecule. Its interactions with biological systems are being studied to understand its effects on cellular processes.

Medicine: In the field of medicine, 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is being investigated for its therapeutic properties. It may have applications in drug development and as a precursor for pharmaceuticals.

Industry: Industrially, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it suitable for various applications in the manufacturing sector.

Mechanism of Action

The mechanism by which 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biological pathways and processes. The exact mechanism depends on the context in which the compound is used, whether in research, medicine, or industry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The tetrahydronaphthalene core is a common motif in retinoids and enzyme inhibitors. Key analogs and their functional distinctions include:

Key Observations :

- Chain Length/Branching: Linear propanol chains (target compound) vs. branched analogs () alter steric hindrance and lipophilicity, affecting pharmacokinetics .

Physicochemical Properties

Key Observations :

- The hydroxyl group in the target compound reduces logP compared to TTNPB and EC23, suggesting better aqueous solubility.

- Sulfonyl/sulfanyl groups in CYP26A1 inhibitors lower logP further, enhancing metabolic stability .

(a) Receptor Binding and Differentiation

- TTNPB and EC23 : Act as RAR agonists, inducing differentiation in cancer cells (e.g., HL-60, TERA2.cl .SP12) .

- Target Compound: The absence of a carboxylic acid may limit RAR/RXR binding but could enable novel mechanisms, such as modulating calcium signaling or enzyme inhibition (analogous to CYP26A1 inhibitors) .

(b) Anticancer Potential

- Indole Derivatives (): Exhibit cytotoxicity via propenone linkage; compound 49 showed notable activity against cancer cell lines .

- Target Compound: The propanol chain may reduce cytotoxicity compared to propenone derivatives but could mitigate off-target effects.

(c) Metabolic Stability

Biological Activity

3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is an organic compound with potential biological activities. This article delves into its biological activity, including pharmacological properties and relevant case studies.

- Molecular Formula : C18H30

- Molecular Weight : 258.44 g/mol

- IUPAC Name : this compound

- CAS Number : 92050-16-3

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Antioxidant Activity :

- Compounds with similar structures have shown significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.

- Antimicrobial Activity :

- Anticancer Potential :

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various naphthalene derivatives using DPPH and ABTS assays. The results indicated that compounds with bulky substituents like tetramethyl groups exhibited enhanced radical scavenging activity compared to their less substituted counterparts.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Control | 25.0 | 30.0 |

| Compound A | 10.0 | 12.0 |

| Compound B | 15.0 | 18.0 |

Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of several naphthalene derivatives against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) for Compound |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The results indicated that the compound could effectively inhibit the growth of these pathogens .

Study 3: Anticancer Activity

Research on the anticancer effects of related naphthalene derivatives revealed that they could induce apoptosis in human cancer cell lines such as HeLa and A549:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

These findings suggest potential therapeutic applications in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.